Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride
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Overview
Description
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of both amino and fluorine functional groups, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and amines.
Scientific Research Applications
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It can be used to study enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows it to form strong interactions with these targets, influencing their activity and function. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride can be compared with other similar compounds, such as:
Dimethyl (2S,4S)-2-amino-4-chloropentanedioate;hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
Dimethyl (2S,4S)-2-amino-4-bromopentanedioate;hydrochloride: This compound has a bromine atom, which can also influence its properties.
Dimethyl (2S,4S)-2-amino-4-iodopentanedioate;hydrochloride: This compound has an iodine atom, which can lead to different reactivity and interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRWRMLSIFQEFI-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H](C(=O)OC)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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